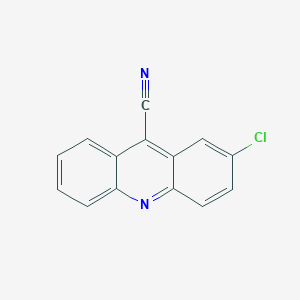

2-Chloroacridine-9-carbonitrile

Description

Properties

CAS No. |

30490-54-1 |

|---|---|

Molecular Formula |

C14H7ClN2 |

Molecular Weight |

238.67 g/mol |

IUPAC Name |

2-chloroacridine-9-carbonitrile |

InChI |

InChI=1S/C14H7ClN2/c15-9-5-6-14-11(7-9)12(8-16)10-3-1-2-4-13(10)17-14/h1-7H |

InChI Key |

YJXWFDRGDZWQTC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)C#N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloroacridine 9 Carbonitrile and Its Precursors

Direct Synthesis of 2-Chloroacridine-9-carbonitrile

Direct synthesis methods focus on introducing the nitrile group at the C-9 position of a pre-formed 2-chloroacridine (B12934903) scaffold.

The introduction of a cyano group at the C-9 position of the acridine (B1665455) ring is a key transformation. This is typically achieved through nucleophilic aromatic substitution, where a halogen at the C-9 position is displaced by a cyanide nucleophile.

A direct and effective method for the synthesis of this compound involves the reaction of 2,9-dichloroacridine (B86689) with a cyanide salt. In a reported procedure, a mixture of 2,9-dichloroacridine and sodium cyanide in methanol (B129727) is heated in a sealed tube. This reaction proceeds via nucleophilic aromatic substitution at the more reactive C-9 position.

Reaction Parameters for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product |

| 2,9-Dichloroacridine | Sodium Cyanide | Methanol | 140°C | 4 hours | This compound |

While sodium cyanide is a common reagent, other cyanide sources can also be employed for the cyanation of halogenated acridines. The Rosenmund-von Braun reaction, which traditionally uses copper(I) cyanide, is a well-established method for the cyanation of aryl halides and can be applied to 9-chloroacridines. wikipedia.org This reaction often requires high-boiling polar solvents like DMF or pyridine (B92270). nih.gov

Modern advancements in cyanation reactions have introduced milder and more versatile reagents. Trimethylsilyl cyanide (TMSCN) is a notable alternative that can be used in the presence of a catalyst. nih.gov Copper-catalyzed cyanations using various cyanide sources, including potassium ferrocyanide, offer less toxic alternatives to simple alkali metal cyanides. google.com

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step. The Friedländer annulation, a classic method for quinoline (B57606) synthesis, can be extended to the synthesis of acridines. researchgate.netnih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. wikipedia.orgorganic-chemistry.org

Formation via Multicomponent Reactions or Rearrangements

Synthesis of Key Acridine Intermediates Relevant to this compound Derivatization

The synthesis of various 2-chloroacridine derivatives is crucial for accessing a wide range of functionalized molecules. The primary precursor for many of these syntheses is 2,9-dichloroacridine.

The synthesis of 2,9-dichloroacridine typically begins with an Ullmann condensation reaction between 2-chlorobenzoic acid and 4-chloroaniline (B138754) to produce N-(4-chlorophenyl)-2-aminobenzoic acid. arabjchem.org This intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃), which also serves to chlorinate the C-9 position, yielding 2,9-dichloroacridine. arabjchem.orgcore.ac.uk

Synthesis of 2,9-Dichloroacridine

| Step | Reactants | Reagents/Catalysts | Product |

| 1. Ullmann Condensation | 2-Chlorobenzoic acid, 4-Chloroaniline | Copper, Copper Oxide, DMF | N-(4-chlorophenyl)-2-aminobenzoic acid |

| 2. Cyclization/Chlorination | N-(4-chlorophenyl)-2-aminobenzoic acid | Phosphorus Oxychloride (POCl₃) | 2,9-Dichloroacridine |

Once 2,9-dichloroacridine is obtained, the highly reactive chlorine atom at the C-9 position can be readily displaced by various nucleophiles to generate a library of key intermediates. For instance, reaction with ammonia (B1221849) or primary amines yields 2-chloro-9-aminoacridine derivatives. nih.govorgsyn.org Similarly, reaction with phenol (B47542) or other alcohols in the presence of a base can produce 2-chloro-9-phenoxyacridine (B12919848) or other ether derivatives. The introduction of an azide (B81097) group to form 2-chloro-9-azidoacridine provides a versatile handle for further functionalization via click chemistry or reduction to the corresponding amine.

Preparation of 9-Chloroacridine (B74977) Derivatives

A crucial intermediate in the synthesis of many acridine derivatives is 9-chloroacridine. Its preparation is typically achieved through the chlorination of acridone (B373769) or by constructing the acridine ring from acyclic precursors followed by chlorination.

Conversion of Acridones to 9-Chloroacridines

A common and effective method for synthesizing 9-chloroacridines is the treatment of acridones with a chlorinating agent. Phosphorus oxychloride (POCl₃) is widely used for this conversion. The reaction involves heating the acridone with POCl₃, which replaces the carbonyl group at the 9-position with a chlorine atom. For instance, N-phenylanthranilic acid can be first cyclized to acridone, which is then heated with phosphorus oxychloride to yield 9-chloroacridine. This method is versatile and can be applied to substituted acridones to produce a variety of 9-chloroacridine derivatives. The reaction typically proceeds by mixing the acridone with phosphorus oxychloride and heating the mixture, often on a water bath initially and then at a higher temperature to complete the reaction. The excess phosphorus oxychloride is then removed, and the product is isolated.

| Reactant | Reagent | Conditions | Product | Yield |

| Acridone | Phosphorus oxychloride (POCl₃) | Heat (85-90°C then 140-150°C) | 9-Chloroacridine | 80% |

| N-phenylanthranilic acid | Phosphorus oxychloride (POCl₃) | Heat (85-90°C) | 9-Chloroacridine | Not specified |

Routes from Anthranilic Acid and 2-Chlorobenzoic Acid

The construction of the acridine framework often begins with the Ullmann condensation, a copper-catalyzed reaction between an aniline (B41778) derivative and a halobenzoic acid. Specifically, the reaction between anthranilic acid and 2-chlorobenzoic acid derivatives is a key step in forming the N-phenylanthranilic acid backbone, which is the direct precursor to the acridone and subsequently the 9-chloroacridine ring system.

The general process involves refluxing an aniline with an o-chlorobenzoic acid in the presence of potassium carbonate and a copper catalyst. The resulting N-phenylanthranilic acid is then subjected to cyclization. This cyclization can be induced by strong acids like sulfuric acid or polyphosphoric acid (PPA), or by reagents like phosphorus oxychloride, which can also perform the subsequent chlorination in the same pot. For example, reacting o-chlorobenzoic acid with aniline using potassium carbonate and copper oxide as a catalyst, followed by steam distillation to remove excess aniline, yields N-phenylanthranilic acid. This intermediate is then cyclized with concentrated sulfuric acid to produce acridone. Alternatively, the N-phenylanthranilic acid can be directly converted to 9-chloroacridine by refluxing with POCl₃.

| Reactants | Catalyst/Reagents | Conditions | Intermediate | Final Product |

| o-Chlorobenzoic acid, Aniline | K₂CO₃, CuO | Reflux | N-Phenylanthranilic acid | Acridone (via H₂SO₄ cyclization) |

| 2-Chlorobenzoic acid, Aniline derivatives | Cu/Cu₂O, K₂CO₃ | 130°C in 2-ethoxyethanol | N-Aryl anthranilic acids | Not specified |

| N-Phenylanthranilic acid | POCl₃ | Reflux | - | 9-Chloroacridine |

General Acridine Ring Construction Methodologies

Several named reactions provide general strategies for the synthesis of the fundamental acridine ring structure.

Bernthsen Acridine Synthesis

The Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) in the presence of a dehydrating agent like zinc chloride at high temperatures (200-270°C). This reaction directly furnishes a 9-substituted acridine. For instance, diphenylamine (B1679370) can be condensed with various carboxylic acids using zinc chloride to form the corresponding acridines. While effective, this method requires harsh conditions. The use of polyphosphoric acid can allow for lower reaction temperatures, though often with a decrease in yield. The mechanism involves the initial formation of an acyl chloride, which then acylates the diarylamine. Subsequent intramolecular cyclization and dehydration lead to the final acridine product.

Friedländer Synthesis and Variations for Acridine Skeletons

The Friedländer synthesis is a reaction between a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone and a compound containing a reactive methylene group (e.g., a ketone) to form a quinoline ring. This methodology can be adapted to synthesize acridine skeletons. A variation involves treating the salt of anthranilic acid with a cyclic ketone like 2-cyclohexenone at 120°C to produce 9-methylacridine (B196024). The reaction is typically catalyzed by acids or bases. The mechanism involves an initial aldol (B89426) condensation or Schiff base formation, followed by intramolecular cyclization and dehydration to form the heterocyclic ring system.

Cyclodehydration Approaches

Cyclodehydration is a fundamental step in many acridine syntheses, particularly in the conversion of N-phenylanthranilic acids to acridones. This intramolecular condensation is typically promoted by strong acids or other dehydrating agents. Concentrated sulfuric acid is a classic reagent for this transformation, requiring heating the N-phenylanthranilic acid in the acid for several hours. Other catalysts such as polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), and phosphorus oxychloride (POCl₃) are also widely employed for this cyclization. Microwave-assisted synthesis using solid acid catalysts like zinc chloride has been developed as a more environmentally friendly and efficient alternative to traditional methods.

Modern Synthetic Techniques Applicable to this compound

Microwave-Assisted Synthesis of Acridine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide variety of chemical transformations, including the synthesis of heterocyclic compounds like acridines clockss.org. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields.

One of the classical methods for synthesizing the acridine core is the Bernthsen acridine synthesis, which involves the condensation of a diarylamine with a carboxylic acid in the presence of a condensing agent like zinc chloride clockss.org. Conventional heating for this reaction can require several hours to reach completion. In contrast, microwave irradiation can complete the reaction in a matter of minutes clockss.org. For instance, the reaction of diphenylamine with acetic acid in the presence of zinc chloride under microwave irradiation at 200-210 °C was completed in just 5 minutes, yielding 9-methylacridine in good yields clockss.org. In comparison, the same reaction under conventional heating at 200 °C required 8 hours clockss.org.

The efficiency of microwave-assisted Bernthsen synthesis can be optimized by adjusting the stoichiometry of the reactants and the condensing agent. Studies have shown that reducing the excess of zinc chloride can lead to significantly higher yields in shorter reaction times sciforum.net. For the synthesis of 9-phenylacridine, a 1:1:1 molar ratio of diphenylamine, benzoic acid, and zinc chloride under microwave irradiation for 2.5 minutes resulted in a 98% yield sciforum.net.

Another green approach to the Bernthsen synthesis involves the use of p-toluenesulfonic acid (p-TSA) as a catalyst under solventless conditions with microwave irradiation. This method provides 9-substituted acridines with the advantages of shorter reaction times and better yields compared to the conventional method researchgate.net.

The application of microwave assistance is not limited to the final cyclization step. It can also be effectively used in the synthesis of precursors, such as N-phenylanthranilic acids, via the Ullmann condensation. The microwave-promoted Ullmann condensation of 2-chlorobenzoic acid with aniline derivatives in aqueous media has been shown to provide better yields in shorter reaction times compared to classical heating researchgate.net. For example, the synthesis of N-phenylanthranilic acid under microwave irradiation in dry media was achieved in 90 seconds with a 98% yield researchgate.net.

The following table summarizes the significant rate enhancements and yield improvements achieved with microwave-assisted synthesis of acridine derivatives and their precursors.

| Reaction | Heating Method | Catalyst/Reagent | Reaction Time | Yield (%) |

| Diphenylamine + Acetic Acid | Microwave | ZnCl₂ | 5 min | 79 |

| Diphenylamine + Acetic Acid | Conventional | ZnCl₂ | 8 h | 82 |

| Diphenylamine + Benzoic Acid | Microwave | ZnCl₂ (1:1:1 ratio) | 2.5 min | 98 |

| 2-Chlorobenzoic Acid + Aniline | Microwave | Copper sulfate | 90 s | 98 |

| Diphenylamine + Benzoic Acid | Microwave | p-TSA | 5 min | High |

Catalyst-Mediated Reactions

Catalyst-mediated reactions are central to modern organic synthesis, offering high efficiency, selectivity, and the ability to form complex molecules under mild conditions. The synthesis of this compound can benefit from various catalytic strategies, both for the construction of the acridine core and for the introduction of the chloro and carbonitrile substituents.

Ullmann Condensation for Precursor Synthesis:

A key precursor for many acridine syntheses is a substituted N-phenylanthranilic acid. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for the formation of the C-N bond in these precursors. This reaction typically involves the coupling of an aryl halide with an amine. For the synthesis of a precursor to 2-chloroacridine, this would involve the reaction of a chlorosubstituted aniline with 2-chlorobenzoic acid. While traditionally requiring high temperatures and stoichiometric copper, modern variations utilize catalytic amounts of copper complexes, often with ligands to improve efficiency researchgate.net. The use of ionic liquids as a solvent in a modified Ullmann coupling reaction for the synthesis of N-aryl anthranilic acids has also been reported to be efficient and environmentally friendly. Microwave irradiation can also be used to accelerate the Ullmann condensation, as previously mentioned researchgate.netresearchgate.net.

Palladium-Catalyzed Reactions:

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and can be applied to various steps in the synthesis of this compound.

C-N Bond Formation: Palladium-catalyzed Buchwald-Hartwig amination offers an alternative to the Ullmann condensation for the synthesis of N-phenylanthranilic acid precursors. This reaction is known for its broad substrate scope and tolerance of various functional groups.

Cyanation: The introduction of the carbonitrile group at the 9-position of the acridine ring is a critical step. Palladium-catalyzed cyanation of aryl halides or triflates is a well-established and efficient method. A variety of cyanide sources can be used, including zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]), which are less toxic than other cyanide reagents. Mild and efficient palladium-catalyzed cyanation of (hetero)aryl halides has been achieved at temperatures ranging from room temperature to 40 °C organic-chemistry.org. The use of specific ligands can enhance the catalytic activity and allow for the cyanation of even challenging substrates organic-chemistry.orgnih.gov.

Copper-Catalyzed Reactions:

Copper catalysts are also widely used in modern organic synthesis and offer a cost-effective alternative to palladium for certain transformations.

Cyanation: Copper-mediated or -catalyzed cyanation of aryl halides provides another route to introduce the carbonitrile functionality. These reactions can be performed using various copper sources and cyanide reagents. For instance, a copper-catalyzed cascade cyclization/cyanation reaction has been developed for the synthesis of cyano-substituted γ-lactams, demonstrating the potential for copper to mediate complex transformations involving cyanation rsc.org.

The following table provides an overview of catalyst-mediated reactions applicable to the synthesis of this compound and its precursors.

| Reaction Type | Catalyst System | Reactants | Product Type |

| Ullmann Condensation | Copper powder, CuI, Cu₂O | Aryl halide, Amine | N-Aryl amine |

| Buchwald-Hartwig Amination | Palladium/Ligand | Aryl halide, Amine | N-Aryl amine |

| Cyanation | Palladium/Ligand | Aryl halide/triflate, Cyanide source | Aryl nitrile |

| Cyanation | Copper salt | Aryl halide, Cyanide source | Aryl nitrile |

Chemical Reactivity and Derivatization Strategies for 2 Chloroacridine 9 Carbonitrile

Reactivity of the Carbonitrile Group in 2-Chloroacridine-9-carbonitrile

The carbonitrile (C≡N) group at the 9-position of the acridine (B1665455) ring is a versatile functional group that can undergo several types of transformations. Its reactivity is largely dictated by the electrophilic nature of the carbon atom.

Nucleophilic Additions to the Nitrile Functionality

The triple bond of the nitrile group is susceptible to nucleophilic attack. libretexts.org Strong nucleophiles can add directly to the carbon atom, while weaker nucleophiles often require acid catalysis to activate the nitrile group. ucalgary.ca This activation occurs through protonation of the nitrogen atom, which increases the electrophilicity of the carbon. ucalgary.calumenlearning.com The initial product of nucleophilic addition is an imine or an imine anion, which can then undergo further reactions. libretexts.org For instance, the reaction with Grignard reagents leads to the formation of a ketone after hydrolysis of the intermediate imine. libretexts.org

Transformations of the Carbonitrile Group (e.g., Hydrolysis, Reduction)

The carbonitrile group can be converted into other functional groups through hydrolysis or reduction.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. lumenlearning.com Acid-catalyzed hydrolysis involves the initial protonation of the nitrile, followed by the nucleophilic attack of water. libretexts.orglumenlearning.com The reaction proceeds through an amide intermediate, which is then further hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. libretexts.orgsavemyexams.com Base-catalyzed hydrolysis begins with the nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This transformation proceeds via two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. libretexts.org

Nucleophilic Substitution at the C-9 Position of the Acridine Ring

The C-9 position of the acridine ring is highly activated towards nucleophilic substitution, a consequence of the electron-withdrawing effect of the ring nitrogen atom. psu.edursc.org This makes the substituent at the C-9 position, in this case, a carbonitrile group, susceptible to displacement by various nucleophiles.

Reactivity of the Chloro Substituent at C-2 Position

The chloro substituent at the C-2 position is generally less reactive towards nucleophilic substitution compared to a substituent at the C-9 position. oregonstate.edu However, its reactivity can be influenced by the nature of other substituents on the acridine ring. Electron-withdrawing groups can enhance its reactivity, while electron-donating groups can decrease it. rsc.org For example, the presence of a nitro group at the C-4 position significantly increases the reactivity of a chloro group at C-6, a position electronically similar to C-2. rsc.org Conversely, an amino group at C-4 has an electron-donating effect that can deactivate the ring towards nucleophilic substitution. rsc.org

Influence of Substituents on C-9 Reactivity

The reactivity of the C-9 position is significantly modulated by the presence of other substituents on the acridine scaffold. rsc.orgresearchgate.net Electron-withdrawing groups on the acridine ring generally increase the rate of nucleophilic substitution at C-9, while electron-donating groups decrease it. rsc.org For instance, computational studies have shown that a nitro group on the acridine ring lowers the activation energy for nucleophilic substitution, thereby accelerating the reaction. psu.edu The solvent also plays a crucial role, with polar solvents often facilitating the reaction. psu.edu

Reaction with Amines and Other Nucleophiles to Form C-9 Substituted Acridines

The high reactivity of the C-9 position allows for the synthesis of a wide array of C-9 substituted acridines through reactions with various nucleophiles, particularly amines. psu.edursc.org The reaction of 9-chloroacridines with amines is a common method for preparing 9-aminoacridine (B1665356) derivatives. rsc.orgarabjchem.org These reactions can be carried out under various conditions, often in the presence of a catalyst or in a high-boiling solvent. rsc.orgclockss.org For example, N-(isopropyl)-9-chloroacridine-4-carboxamide has been shown to react with various aromatic amines in phenol (B47542) at high temperatures to yield the corresponding 9-anilinoacridine (B1211779) derivatives. arabjchem.org Similarly, 9-chloroacridine (B74977) derivatives can react with p-phenylenediamine (B122844) in the presence of p-toluenesulfonic acid (PTSA) in methanol (B129727) under microwave irradiation. rsc.org Other nucleophiles, such as thiols, can also displace the C-9 substituent. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions at C-9 of Acridine Derivatives

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| N-(isopropyl)-9-chloroacridine-4-carboxamide | p-anisidine | N-(Isopropyl)-9-[(4′-methoxy)phenylamino]acridine-4-carboxamide | Phenol, 100 °C, then reflux | arabjchem.org |

| N-(isopropyl)-9-chloroacridine-4-carboxamide | o-aminobenzoic acid | N-(Isopropyl)-9-[(2′-carboxyl)phenylamino]-acridine-4-carboxamide hydrochloride | Phenol, 100 °C, then reflux | arabjchem.org |

| N-(isopropyl)-9-chloroacridine-4-carboxamide | p-chloroaniline | N-(Isopropyl)-9-[(4'-chloro)phenylamino]-acridine-4-carboxamide hydrochloride | Phenol, 100 °C, then reflux | arabjchem.org |

| 9-chloro-2-substituted acridines | p-phenylenediamine | N1-(2-substituted-acridin-9-yl)benzene-1,4-diamine | PTSA, Methanol, Microwave | rsc.org |

Electrophilic Aromatic Substitution on the Acridine Core

The acridine ring system is generally susceptible to electrophilic attack. The position of substitution is influenced by the existing substituents on the ring. In the case of acridine itself, electrophilic substitution, such as nitration or sulfonation, typically occurs at the 2- and 7-positions of the benzenoid rings. pharmaguideline.com The presence of a chlorine atom at the 2-position and a carbonitrile group at the 9-position on the this compound molecule significantly influences the regioselectivity of further electrophilic aromatic substitution reactions.

The chlorine atom is an ortho-, para-directing deactivator, while the carbonitrile group is a meta-directing deactivator. The electron-withdrawing nature of both substituents decreases the electron density of the aromatic rings, making electrophilic substitution more challenging compared to unsubstituted acridine. minia.edu.eghu.edu.jo However, any successful electrophilic attack would be directed to specific positions based on the combined electronic effects of these groups. For instance, nitration of 9-acridinamine, N,2-dimethyl- with nitric acid in sulfuric acid at 0°C results in the formation of 2-nitro-N,2-dimethyl-9-acridinamine, demonstrating that substitution can occur on the acridine core.

| Reaction | Reagents and Conditions | Expected Product(s) |

| Nitration | HNO₃/H₂SO₄ | Substitution on the chlorinated ring, likely at position 4. |

| Sulfonation | Concentrated H₂SO₄ | Substitution on the chlorinated ring. |

| Friedel-Crafts Alkylation | Alkyl halide/Lewis acid (e.g., AlCl₃) | Generally poor yields due to the deactivating groups. minia.edu.eg |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | Expected to be difficult due to the deactivated ring system. minia.edu.eg |

Reduction and Oxidation Reactions of the Acridine Ring System

The acridine ring system can undergo both reduction and oxidation reactions, which can be modulated by the substituents present.

Reduction:

The reduction of the acridine nucleus can lead to different products depending on the reducing agent and reaction conditions. Catalytic hydrogenation of acridine can selectively reduce the benzene (B151609) rings, while reduction with zinc and hydrochloric acid can selectively reduce the pyridine (B92270) ring to yield 9,10-dihydroacridine. pharmaguideline.com For 9-chloroacridine, hydrogenation followed by oxidation can lead to the formation of acridine. pharmaguideline.com In the case of this compound, reduction with a powerful hydride reagent like lithium aluminum hydride (LiAlH₄) would likely reduce the carbonitrile group to a primary amine (aminomethyl group). libretexts.org The reduction of the acridine core itself would require specific conditions to control the regioselectivity. The electrochemical reduction of 9-chloroacridine produces radical monomers that are stabilized by dimerization. nih.gov

Oxidation:

The oxidation of acridines often results in the formation of acridones. pharmaguideline.com For example, oxidation of acridine with dichromate in acetic acid yields acridone (B373769). pharmaguideline.com In the case of this compound, the chloro and carbonitrile groups are generally resistant to oxidation under these conditions. However, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions could lead to oxidative cleavage of the ring system, forming quinoline-2,3-dicarboxylic acid derivatives. pharmaguideline.com The electrochemical oxidation of 9-chloroacridine is a complex, pH-dependent process that starts with the formation of a cation radical monomer, which then dimerizes and undergoes further oxidation. nih.gov

| Reaction Type | Reagent | Potential Product |

| Reduction | LiAlH₄ | 2-Chloro-9-(aminomethyl)acridine |

| Reduction | Zn/HCl | 2-Chloro-9-carbonitrile-9,10-dihydroacridine |

| Oxidation | K₂Cr₂O₇/CH₃COOH | 2-Chloroacridin-9(10H)-one |

| Oxidation | KMnO₄ (alkaline) | Quinoline (B57606) dicarboxylic acid derivative |

Formation of Molecular Hybrids and Conjugates Involving the Acridine Core

The acridine scaffold is a popular building block for the synthesis of molecular hybrids and conjugates, aiming to combine the properties of the acridine moiety with other pharmacophores. rsc.orgencyclopedia.pubmdpi.com The 9-position of the acridine ring is particularly reactive towards nucleophilic substitution, making 9-chloroacridine derivatives valuable precursors for such syntheses. pharmaguideline.com

In the context of this compound, the carbonitrile group itself can be a handle for derivatization, or it can be synthesized from a 9-chloroacridine precursor. For instance, 9-anilinoacridine derivatives have been synthesized from 9-chloroacridine via microwave irradiation. grafiati.com These anilinoacridines can be further functionalized to create complex hybrids.

The general strategy for creating hybrids often involves a multi-step synthesis. For example, artemisinin-acridine hybrids have been synthesized through a multi-step process. encyclopedia.pub Similarly, acridine-HSP90 inhibitor conjugates have been created using click chemistry, demonstrating the modularity of these synthetic approaches. encyclopedia.pubgrafiati.com The synthesis of hybrid molecules often involves linking the acridine core to another molecule via a linker, which can be achieved through various coupling reactions. frontiersin.org

| Hybrid Type | Synthetic Strategy | Example Precursors |

| Acridine-Thiophene Hybrids | Nucleophilic substitution | 9-chloroacridine derivative and an amino-functionalized thiophene. encyclopedia.pub |

| Acridine-HSP90 Inhibitor Conjugates | Click chemistry (azide-alkyne cycloaddition) | Azide-functionalized acridine and an alkyne-functionalized HSP90 inhibitor. encyclopedia.pubgrafiati.com |

| Acridine-Chalcone Hybrids | Microwave-assisted nucleophilic substitution | 9-chloroacridine and an amino-functionalized chalcone. grafiati.com |

| Acridine-Boron Conjugates | Copper-catalyzed azide-alkyne cycloaddition | Azidoacridine and a cobalt bis(dicarbollide)-based terminal alkyne. grafiati.com |

The ability to functionalize the acridine core at various positions, combined with the reactivity of the substituents, makes this compound a potentially valuable intermediate for the development of novel molecular hybrids with tailored biological activities.

Molecular Structure Elucidation and Spectroscopic Characterization of 2 Chloroacridine 9 Carbonitrile and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify the types of chemical bonds and functional groups present.

FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations such as stretching and bending. The acridine (B1665455) core, being an aromatic system, exhibits characteristic C-H and C=C stretching and bending vibrations. For a substituted acridine such as 2-Chloroacridine-9-carbonitrile, the FT-IR spectrum is expected to show a combination of bands corresponding to the acridine ring system, the chloro substituent, and the nitrile group.

Key expected vibrational modes for this compound would include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

C≡N (Nitrile) stretching: A sharp and strong absorption band is expected in the 2260-2222 cm⁻¹ region.

Aromatic C=C stretching: Multiple bands in the 1600-1400 cm⁻¹ range are characteristic of the acridine ring system.

C-Cl stretching: This vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

The FT-IR spectrum of the related compound, 9-Chloroacridine (B74977), shows characteristic absorptions that support these expectations. nih.gov

Table 1: Predicted FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Nitrile (C≡N) Stretch | 2260-2222 | Strong, Sharp |

| Aromatic C=C Stretch | 1600-1400 | Medium to Strong |

Note: This data is predictive and based on characteristic group frequencies and data for related compounds.

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic carbon skeleton and the nitrile group. The symmetric stretching of the C≡N bond, for instance, often gives a strong signal in the Raman spectrum.

Studies on acridine derivatives have shown that the acridine ring stretching vibrations are prominent in their Raman spectra, typically appearing in the 1385–1415 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. It provides information on the connectivity of atoms and their chemical environment.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the protons are attached to the aromatic acridine core. Their chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the nitrile group.

The aromatic protons are expected to resonate in the downfield region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns would allow for the assignment of each proton to its position on the acridine ring. For comparison, the ¹H NMR spectrum of the parent compound, acridine, shows a complex multiplet pattern in the aromatic region. nih.gov The introduction of the chloro and nitrile substituents in this compound would further shift the signals of the nearby protons.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|

Note: This data is predictive. The exact chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms attached to them.

The aromatic carbons of the acridine ring are expected to appear in the range of 120-150 ppm. The carbon atom of the nitrile group (C≡N) would likely be found in the 110-125 ppm region. The carbon atoms directly bonded to the electronegative nitrogen and chlorine atoms would be shifted further downfield. drugbank.com Spectral data for 9-Chloroacridine provides a useful reference for the expected chemical shifts of the acridine core carbons. nih.govspectrabase.com

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons | 120 - 150 |

| Nitrile Carbon (C≡N) | 110 - 125 |

| Carbon attached to Chlorine | Downfield shifted |

Note: This data is predictive and based on typical chemical shift ranges and data for related compounds.

To unambiguously assign all the proton and carbon signals and to determine the complete molecular structure, multidimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal the connectivity of the protons within each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule. For instance, it could show correlations from protons on the acridine ring to the nitrile carbon, confirming the position of the nitrile group.

The application of these multidimensional NMR techniques would provide a comprehensive and unambiguous elucidation of the molecular structure of this compound. ipb.ptscience.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. It provides information about the mass-to-charge ratio (m/z) of ions, allowing for precise molecular formula identification and structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound. Unlike standard MS, HRMS measures the m/z value to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of the exact elemental composition.

The molecular formula of this compound is C₁₄H₇ClN₂. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ³⁵Cl = 34.968853, ¹⁴N = 14.003074), the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's identity. For instance, in the analysis of acridine-based N-acylhydrazone derivatives, mass spectrometry was used to confirm the calculated molecular weights of the synthesized compounds. mdpi.com

Table 1: Theoretical HRMS Data for this compound (C₁₄H₇ClN₂)

| Ion Species | Theoretical Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 239.0371 |

| [M+Na]⁺ | 261.0190 |

Data calculated based on isotopic masses. Experimental verification is required.

Fragmentation patterns observed in tandem MS/MS experiments further illuminate the molecular structure. The stable acridine core often remains intact, while cleavage may occur at the carbonitrile group or through the loss of the chlorine atom, providing further structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov It is routinely used to assess the purity of synthesized compounds like this compound and to monitor reaction progress. researchgate.net

In a typical LC-MS analysis, the compound is passed through an HPLC column (e.g., a C18 column) to separate it from impurities, starting materials, or byproducts. The retention time (tᵣ) is a characteristic property of the compound under specific chromatographic conditions (mobile phase, flow rate, column type). After separation, the eluent is introduced into the mass spectrometer, which serves as a highly sensitive and selective detector. The use of derivatization reagents can sometimes be employed to improve ionization efficiency and chromatographic separation for certain classes of molecules, though this is often unnecessary for aromatic heterocycles like acridines which ionize well. ddtjournal.comnih.gov

Table 2: Illustrative LC-MS Parameters for Analysis of Acridine Derivatives

| Parameter | Value / Description |

|---|---|

| LC System | UPLC/HPLC |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Detection (MS) | Electrospray Ionization (ESI), Positive Ion Mode |

| MS Scan Range | m/z 100 - 500 |

These are typical parameters and would require optimization for this compound.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, providing insights into their electronic structure and photophysical properties.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption spectrum of an acridine derivative is characterized by intense, structured bands arising from π→π* transitions within the conjugated aromatic system. researchgate.net

For acridine derivatives, typical spectra show multiple absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the nature and position of substituents on the acridine ring. The chloro and cyano groups in this compound are expected to act as auxochromes and chromophores, respectively, influencing the absorption profile compared to the parent acridine molecule. Studies on other substituted acridines show that interactions with biological molecules like DNA can cause hypochromicity (decreased absorbance) and a shift in λmax, indicating intercalative binding. researchgate.net

Table 3: Representative UV-Vis Absorption Data for Acridine Derivatives in Solution

| Compound Class | Typical λmax Range (nm) | Associated Transitions |

|---|---|---|

| Acridine | 340 - 380 | π→π* |

Data is generalized from various acridine derivatives. Specific values for this compound would need to be determined experimentally.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Many acridine derivatives are known to be highly fluorescent, a property that is highly sensitive to their molecular structure and environment. mdpi.com

The fluorescence spectrum provides key information, including the emission maximum (λem), fluorescence quantum yield (ΦF), and excited-state lifetime (τ). The difference between the absorption maximum (λmax) and the emission maximum (λem) is known as the Stokes shift. The presence of the electron-withdrawing cyano group at the 9-position and the halogen at the 2-position can significantly modulate these properties. For example, studies on 9-cyanoanthracene, a related aromatic nitrile, show distinct fluorescence emissions that change upon photochemical reaction, indicating the sensitivity of the technique to structural changes. The fluorescence of acridine derivatives can be quenched by interaction with other molecules, a phenomenon used to study binding events, for instance with human serum albumin (HSA). researchgate.net

Table 4: Key Fluorescence Properties and Their Significance

| Parameter | Description | Significance |

|---|---|---|

| λex / λem | Wavelengths of maximum excitation and emission. | Identifies the color of emitted light and the Stokes shift. |

| Quantum Yield (ΦF) | Ratio of photons emitted to photons absorbed. | Measures the efficiency of the fluorescence process. |

| Lifetime (τ) | Average time the molecule spends in the excited state. | Provides information on excited-state dynamics and quenching. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray structure would provide unequivocal proof of its constitution and conformation in the solid state. It would confirm the planarity of the acridine core and reveal the precise geometry of the chloro and carbonitrile substituents. Furthermore, the analysis of the crystal packing would elucidate intermolecular forces such as π–π stacking or halogen bonding, which govern the material's solid-state properties.

While a specific crystal structure for this compound is not publicly available, data from related structures, such as 9-cyano-pyrrolo[1,2-a] researchgate.netchromsoc.jpphenanthrolines, demonstrate how crystallography reveals that molecular structures can be stabilized by hydrogen bonds and π–π interactions. mdpi.com Another related structure, 9-cyano-9-propyl-10-methylacridan, provides insight into the bond angles and lengths expected for the cyano-substituted C9 position. researchgate.net

Table 5: Illustrative Crystallographic Data for a Substituted Acridine Derivative

| Parameter | Example Value (for a related acridine) |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.839 |

| b (Å) | 9.919 |

| c (Å) | 21.311 |

| Volume (ų) | 1445.0 |

Data from the crystal structure of 9-cyano-9-propyl-10-methylacridan for illustrative purposes. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique in the characterization of novel compounds, providing quantitative information about the elemental composition of a substance. This method is crucial for verifying the empirical formula of a synthesized compound, which in turn helps to confirm its molecular formula in conjunction with mass spectrometry. The technique typically involves the combustion of a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and measured to determine the percentage by mass of each element (primarily carbon, hydrogen, and nitrogen) in the original sample.

The purity and identity of newly synthesized acridine derivatives are routinely confirmed by comparing the experimentally determined elemental composition with the theoretically calculated values for the proposed molecular structure. A close agreement between the found and calculated percentages, typically within a ±0.4% margin, is considered strong evidence for the successful synthesis of the target molecule with a high degree of purity.

Research Findings on 2-Chloroacridine (B12934903) Derivatives

The following interactive data table presents the elemental analysis results for a selection of 2-methyl-9-substituted acridine derivatives, showcasing the typical data obtained in such studies. These compounds share a similar acridine core to this compound, with variations in the substituent at the 9-position. The data illustrates the high level of accuracy achieved in the synthesis and purification of these derivatives, as evidenced by the close correlation between the calculated and found elemental percentages. researchgate.net

Table 1. Elemental Analysis Data for Selected 2-Methyl-9-Substituted Acridine Derivatives

| Compound Name | Molecular Formula | Analysis | %C | %H | %N |

| N-(4-methoxyphenyl)-2-methylacridin-9-amine | C₂₁H₁₈N₂O | Calculated | 71.89 | 5.46 | 7.98 |

| Found | 71.64 | 5.38 | 7.80 | ||

| N-(4-chlorophenyl)-2-methylacridin-9-amine | C₂₀H₁₅ClN₂ | Calculated | 67.62 | 4.54 | 7.89 |

| Found | 67.38 | 4.47 | 7.69 | ||

| N-(4-bromophenyl)-2-methylacridin-9-amine | C₂₀H₁₅BrN₂ | Calculated | 67.62 | 4.54 | 7.89 |

| Found | 67.36 | 4.50 | 7.72 | ||

| N-(2,4-dinitrophenyl)-2-methylacridin-9-amine | C₂₀H₁₄N₄O₄ | Calculated | 75.33 | 5.72 | 8.37 |

| Found | 75.12 | 5.65 | 8.29 |

The findings from these studies on related acridine derivatives underscore the importance of elemental analysis as a cornerstone of chemical characterization. The close agreement between the calculated and experimentally determined values for carbon, hydrogen, and nitrogen provides strong confirmatory evidence for the assigned structures of these novel compounds. researchgate.net

Theoretical and Computational Chemistry Investigations of 2 Chloroacridine 9 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule from first principles. These computational methods solve the Schrödinger equation (or its relativistic counterpart) to provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. tandfonline.com It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems.

For 2-Chloroacridine-9-carbonitrile, DFT calculations would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), which provides a good description of electron correlation and polarization effects. researchgate.net The optimized geometry provides key structural parameters.

Once the geometry is optimized, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's stability, reactivity, and potential applications.

Table 1: Examples of Electronic Properties Calculable by DFT

| Property | Description |

| Total Energy | The total electronic energy of the molecule in its optimized geometry, a measure of its stability. |

| Dipole Moment | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron density. This influences solubility and intermolecular interactions. |

| Polarizability | The ease with which the electron cloud of the molecule can be distorted by an external electric field. |

| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom in the molecule, which is useful for understanding electrostatic interactions and reactivity. scirp.org |

Studies on related acridine (B1665455) derivatives have utilized DFT to successfully predict these properties and correlate them with experimental observations. tandfonline.com

Higher-Level Quantum Chemistry Methods (e.g., Coupled-Cluster Theory)

For even greater accuracy, particularly for electronic properties and reaction energies, higher-level ab initio methods like Coupled-Cluster (CC) theory can be employed. kg.ac.rs CC theory is considered one of the most accurate methods applicable to moderate-sized molecules. kg.ac.rs It systematically includes electron correlation by describing the wavefunction with an exponential cluster operator. kg.ac.rs

The most common variant, CCSD(T), includes single and double excitations iteratively and triple excitations perturbatively, often referred to as the "gold standard" in computational chemistry for its high accuracy. Due to its significant computational cost, CC theory is typically used for smaller molecules or to benchmark results from less computationally demanding methods like DFT. For a molecule the size of this compound, CCSD(T) calculations would be computationally intensive but would provide highly reliable data for its fundamental electronic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. scirp.org

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This gap is also related to the molecule's optical properties, as it corresponds to the lowest energy electronic excitation. schrodinger.com For related heterocyclic compounds, HOMO-LUMO gaps have been extensively calculated using DFT to assess their reactivity and electronic behavior. scirp.orgresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be derived, as shown in the table below.

Table 2: Global Reactivity Descriptors from FMO Energies

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the energy lowering due to maximal electron flow between donors and acceptors. |

These indices would provide a quantitative measure of the chemical reactivity of this compound.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red/Yellow: Regions of negative potential, rich in electrons, susceptible to electrophilic attack.

Blue: Regions of positive potential, electron-poor, susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the acridine ring and the nitrogen of the cyano group, indicating these are sites for electrophilic interaction. The chloro-substituted ring and the hydrogen atoms would likely exhibit positive or near-neutral potential. Such maps are invaluable for predicting sites of intermolecular interactions, including hydrogen bonding and stacking interactions. tandfonline.com

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts (¹H and ¹³C). These predicted shifts are often scaled to account for systematic errors and can be very accurate in confirming structural assignments. researchgate.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations help in assigning the vibrational modes observed in experimental Infrared (IR) spectra. For instance, the characteristic C≡N stretching frequency of the nitrile group in this compound would be a prominent feature.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths. scirp.org These calculations predict the absorption wavelengths (λmax) in the UV-Visible spectrum, corresponding to electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed picture of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of molecules over time and in condensed phases (e.g., in solution or in a crystal).

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their dynamic behavior. nih.govtandfonline.com For this compound, an MD simulation would typically involve placing the molecule in a simulation box with solvent molecules (like water) and allowing the system to evolve over time.

These simulations require a force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. MD simulations can provide insights into:

Conformational Dynamics: How the molecule's shape changes over time.

Solvation Structure: How solvent molecules arrange around the solute.

Intermolecular Interactions: The nature and lifetime of interactions with other molecules.

In the context of drug design or materials science, MD simulations are crucial for studying how a molecule like this compound might interact with a biological target or how it packs in a solid state. rsc.orgnih.gov For example, simulations could explore the stability of its binding to a protein or its stacking behavior in a crystal, which influences material properties. rsc.org

Conformational Analysis and Torsional Potential Energy Scans

Conformational analysis is a fundamental computational technique used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For this compound, the core acridine structure is largely planar and rigid. However, the nitrile group (-C≡N) attached to the C9 position introduces a rotational degree of freedom.

Torsional potential energy scans are performed to explore the energy landscape associated with this rotation. This involves systematically rotating the nitrile group relative to the acridine plane and calculating the potential energy at each incremental step. The resulting energy profile reveals the most stable (lowest energy) conformation and the energy required to rotate into less stable arrangements. While the interaction is minimal, this analysis can provide insights into how the molecule presents itself when approaching a biological target. The planarity of the acridine rings is a dominant feature, but even slight preferences in the orientation of the substituent can influence intermolecular interactions.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of a molecule over time, providing a virtual "movie" of its movements and interactions. nih.govarxiv.org An MD simulation calculates the forces between atoms and uses the laws of motion to predict their subsequent positions and velocities, offering a detailed view of conformational changes and interactions with the surrounding environment, such as a solvent or a biological macromolecule. rsc.orgresearchgate.net

For this compound, MD simulations can be used to:

Assess Structural Stability: By simulating the molecule in an aqueous environment, researchers can confirm the stability of its predicted conformations. For instance, a 100 ns MD simulation was used to confirm the stability of another acridine derivative inhibitor within its target. researchgate.net

Study Solvent Effects: Simulations can show how water molecules arrange around the compound, influencing its solubility and availability to interact with biological targets.

Simulate Protein-Ligand Interactions: When docked into a receptor's active site, MD simulations can reveal the stability of the binding pose and the dynamic nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts) over time. nih.gov This technique is crucial for understanding the dynamic behavior that underpins a molecule's biological function. mdpi.com

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including those used to synthesize this compound. Methods like Density Functional Theory (DFT) allow for the detailed study of reaction pathways. rsc.org For example, the synthesis of the 9-chloroacridine (B74977) core often involves a cyclization reaction followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). semanticscholar.orgacs.org

A chemical reaction proceeds from reactants to products through a high-energy transition state. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Computational methods can locate the precise geometry of transition states and calculate their energies.

In a study on a different reaction, DFT calculations were used to determine that the activation energies for a mononuclear pathway were between 10.1 and 15.1 kcal/mol, while a binuclear pathway had activation energies ranging from 7.6 to 9.9 kcal/mol, indicating the binuclear pathway was more favorable. rsc.org Similar computational approaches can be applied to the synthesis of this compound to optimize reaction conditions (e.g., temperature, catalyst) by identifying the path with the lowest activation energy.

Many chemical reactions can potentially yield multiple products. Computational studies can explain and predict this selectivity by comparing the activation energies of competing reaction pathways. The pathway with the lowest energy barrier is the one that is kinetically favored, leading to the major product. rsc.org For instance, the synthesis of acridone (B373769) derivatives can proceed through a selective sequence of Michael-cyclization-aromatization-nucleophilic aromatic substitution. acs.org Computational analysis can map out each step of this sequence, confirming why a specific regioisomer is formed and providing a deeper understanding of the reaction mechanism that would be difficult to obtain through experimental means alone.

Quantitative Structure-Activity Relationship (QSAR) and 3D QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that attempt to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules.

2D-QSAR: These models use descriptors calculated from the 2D structure, such as molecular weight, logP (lipophilicity), and topological indices, to build a statistical relationship with activity.

3D-QSAR: These methods go further by considering the three-dimensional properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. Molecules are aligned, and their steric and electrostatic fields are calculated and mapped. These fields are then used to build a predictive model.

For example, 3D-QSAR studies on a series of falcipain-3 inhibitors yielded statistically significant models with high correlation coefficients, demonstrating strong predictive power. nih.gov The output of a 3D-QSAR study is often visualized as contour maps, which show regions where certain properties are favorable or unfavorable for activity. nih.gov For a series of acridine derivatives, these maps could indicate that a bulky group is disfavored in one region, while a hydrogen bond donor is favored in another, providing clear guidance for designing more potent analogues.

Table 1: Key Statistical Parameters in a Typical 3D-QSAR Study This table represents typical data from a 3D-QSAR study, based on published literature on similar inhibitors, to illustrate the concepts.

| Parameter | Description | Typical Value | Reference |

|---|---|---|---|

| q² (or r²cv) | Cross-validated correlation coefficient; a measure of the internal predictive ability of the model. | 0.5 - 0.7 | nih.gov |

| r² | Non-cross-validated correlation coefficient; a measure of how well the model fits the training data. | 0.9+ | nih.gov |

| r²pred | Predictive correlation coefficient for an external test set; a measure of the model's ability to predict the activity of new compounds. | 0.5 - 0.7 | nih.gov |

| PLS Factors | The number of principal components used to build the model, optimized to avoid overfitting. | 4 - 6 | nih.gov |

In Silico Screening and Docking Studies for Biological Interactions

In silico screening involves using computational methods to search large databases of compounds to identify those that are most likely to bind to a specific biological target, such as an enzyme or receptor. Molecular docking is a key technique used in this process. It predicts the preferred orientation and binding affinity of a ligand when it interacts with a target molecule. ucj.org.ua

For this compound, docking studies would involve placing the molecule into the active site of a known cancer-related target, such as topoisomerase or a specific kinase. The docking algorithm then samples different conformations and orientations of the ligand, scoring them based on how well they fit and the strength of their intermolecular interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions). rsc.org

Studies on related chloroacridine derivatives have shown their potential as inhibitors of acetylcholinesterase, with docking revealing key hydrogen bonds with amino acid residues in the active site. ucj.org.uaresearchgate.net Other acridine derivatives have been docked against DNA, showing intercalation as a primary binding mode. researchgate.net The results are often reported as a docking score or binding energy, with more negative values indicating a stronger predicted interaction.

Table 2: Example Docking Results for Acridine Derivatives Against Various Targets This table is a composite of data from studies on different acridine analogues to illustrate the type of information gained from docking studies.

| Compound Type | Target Protein | Key Interactions Noted | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Acridine Derivative | DNA | Intercalation, π-π stacking | -8.6 | researchgate.net |

| 3-(7-bromo-9-chloro-1,2,3,4-tetrahydroacridin-4-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione | Acetylcholinesterase | Hydrogen bonds with Ser200, His440 | -13.7 | ucj.org.uaresearchgate.net |

| Acridone-triazole hybrid | Enzyme Active Site | π–π interactions with Phe330, Trp84; H-bond with Ser122 | Not Specified | rsc.org |

These in silico methods allow for the rapid and cost-effective evaluation of thousands of potential drug candidates, prioritizing the most promising ones for synthesis and further in vitro testing. dntb.gov.ua

Mechanistic Studies of Biological Interactions of 2 Chloroacridine 9 Carbonitrile Derivatives Excluding Clinical Human Data

Interaction with Nucleic Acids

The planar structure of acridine (B1665455) derivatives is a key feature that allows them to interact with nucleic acids, leading to significant disruptions in cellular processes. rsc.org

DNA Intercalation Mechanisms and Binding Affinities

2-Chloroacridine-9-carbonitrile and its related compounds are known to insert themselves between the base pairs of double-stranded DNA, a process known as intercalation. researchgate.net This interaction is primarily driven by non-covalent forces, including π-stacking interactions between the aromatic acridine ring system and the DNA base pairs. The unique planar structure of the acridine ring system is crucial for this intercalative binding. rsc.org

The binding affinity of these derivatives to DNA can be influenced by the nature and position of substituents on the acridine ring. For instance, studies on various 9-aminoacridine (B1665356) derivatives have shown that their DNA binding affinity is comparable to that of the well-known DNA intercalator, amsacrine (B1665488). researchgate.netceon.rs The introduction of different side chains, such as amino acids at the C9 position, can modulate these binding properties. researchgate.net Furthermore, the electronic effects of substituents play a role in the drug's binding to its target site within the DNA. researchgate.net For example, electron-donating groups like a methoxy (B1213986) (-OCH3) group at the C2 position of the acridine ring have been shown to increase the cytotoxic and antibacterial activity, which is often linked to DNA binding. ceon.rs

Table 1: DNA Binding Characteristics of Acridine Derivatives

| Derivative Type | Interaction Mechanism | Key Findings |

|---|---|---|

| 9-anilinoacridines | Intercalation | Electronic effects of substituents influence binding affinity. researchgate.net |

| 9-aminoacridines with amino acid side chains | Intercalation | Binding affinity is similar to amsacrine. researchgate.netceon.rs |

| 9-oxoacridines | Intercalation | DNA intercalation is a primary mechanism of action. researchgate.net |

Effects on DNA Topology and Structure (e.g., Supercoiling)

By intercalating into the DNA double helix, this compound derivatives can induce significant changes in DNA topology. One of the most notable effects is the unwinding of the DNA helix at the site of intercalation. This local unwinding leads to a compensatory increase in supercoiling in other regions of the DNA molecule. d-nb.info The ability of these compounds to alter DNA supercoiling is a critical aspect of their biological activity, as the topological state of DNA is crucial for processes like replication and transcription. d-nb.infomdpi.comembopress.org

The interaction of these derivatives can lead to the stabilization of DNA structures that can block the progression of DNA-processing enzymes. arabjchem.org The degree of superhelicity can, in turn, influence the binding affinity of these compounds to the DNA template. embopress.org

Interaction with RNA Strands

The planar nature of acridine derivatives also allows them to intercalate into double-stranded regions of RNA. ijddr.in This interaction can disrupt RNA structure and function, potentially interfering with processes such as translation and RNA-mediated regulation. Some acridine derivatives have been shown to inhibit viral replication by targeting viral RNA synthesis.

Studies on acridine-modified oligodeoxynucleotides have demonstrated that the acridine moiety can act as an acid catalyst to promote the site-selective cleavage of RNA. acs.org The efficiency of this cleavage is influenced by the substituents on the acridine ring, with electron-withdrawing groups enhancing the catalytic activity. acs.org

Enzyme Inhibition Studies

A primary mechanism through which this compound derivatives exert their biological effects is by inhibiting enzymes that are essential for maintaining DNA structure and integrity. rsc.org

DNA Topoisomerase I and II Inhibition

DNA topoisomerases are enzymes that regulate the topological state of DNA by introducing transient single-strand (Topoisomerase I) or double-strand (Topoisomerase II) breaks. mdpi.com Many acridine derivatives are potent inhibitors of both Topoisomerase I and II. rsc.orgresearchgate.netif-pan.krakow.pl They act as "topoisomerase poisons" by stabilizing the covalent complex formed between the enzyme and the DNA, which leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis. mdpi.com

The inhibitory activity is dependent on the specific structure of the acridine derivative. For example, certain 9-anilinoacridine (B1211779) derivatives have shown significant inhibitory activity against Topoisomerase II. researchgate.net The introduction of a carboxamide group at the C4 position of the acridine ring, as seen in derivatives like DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide), can lead to the inhibition of both Topoisomerase I and II. if-pan.krakow.pl Thiazolidinone-acridine derivatives have also been identified as inhibitors of both enzymes. researchgate.net

Table 2: Topoisomerase Inhibition by Acridine Derivatives

| Derivative Class | Target Enzyme(s) | Mechanism of Action |

|---|---|---|

| 9-anilinoacridines | Topoisomerase II | Stabilization of enzyme-DNA cleavable complex. researchgate.net |

| 4-Carboxyamido-acridines (e.g., DACA) | Topoisomerase I & II | Dual inhibition. if-pan.krakow.pl |

| Thiazolidinone-acridines | Topoisomerase I & II | Inhibition of enzyme activity. researchgate.net |

| 5-(9-acridinylamino)anisidines | Topoisomerase II | Inhibition of enzyme activity. researchgate.net |

Telomerase Inhibition

Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. The inhibition of telomerase is a promising strategy for cancer therapy. Acridine derivatives have been designed as telomerase inhibitors. nih.gov These compounds are thought to function by stabilizing G-quadruplex structures that can form in the G-rich telomeric DNA sequence. nih.gov The stabilization of these four-stranded DNA structures prevents telomerase from binding to and elongating the telomeres.

A series of 3,6-disubstituted acridine derivatives have been rationally designed and shown to be potent telomerase inhibitors, with IC50 values in the low micromolar range. nih.gov

Protein Kinase Inhibition

Derivatives of the acridine and related heterocyclic structures have been identified as inhibitors of several protein kinases that are crucial in cell signaling and are often dysregulated in diseases.

DYRK1A, CLK1, GSK3, CDK1, and CDK5 Inhibition: Acridone (B373769) alkaloids, which share the core acridine structure, have demonstrated inhibitory activity against a panel of protein kinases. researchgate.net For instance, certain acridone compounds have been shown to inhibit Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), CDC-like kinase 1 (CLK1), Glycogen synthase kinase 3 (GSK3), Cyclin-dependent kinase 1 (CDK1), and Cyclin-dependent kinase 5 (CDK5). researchgate.net The DYRK family of kinases, including DYRK1A, and the closely related CLK family, are involved in the pathogenesis of several neurodegenerative diseases. nih.govnih.gov Specifically, DYRK1A is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. alzdiscovery.org

While direct inhibitory data for this compound is not extensively documented in publicly available research, the broader class of acridine derivatives has shown promise. For example, some dihydroquinoline derivatives have been developed as dual inhibitors of DYRK1A and CLK1, with activity in the nanomolar range. nih.govnih.gov Given that DYRK1A is a member of the CMGC family of protein kinases, which also includes CDKs, MAPKs, and GSK3, inhibitors are often assessed for their selectivity across this family. alzdiscovery.org The development of selective inhibitors for DYRK1A remains a challenge due to the structural similarities within the ATP-binding sites of these kinases. alzdiscovery.org

No specific inhibitory concentrations (IC50) for this compound against these kinases are available in the reviewed literature.

Other Enzyme Targets

The biological activity of acridine derivatives extends to enzymes outside of the protein kinase family, including those relevant to parasitic and metabolic pathways.

Hemozoin, Plasmepsin II, and Folate Metabolism Enzymes: The antimalarial activity of some acridine derivatives has been attributed to several mechanisms, including the inhibition of hemozoin formation, targeting plasmepsin II, and interfering with folate metabolism in the Plasmodium parasite. ceon.rs

Carbonic Anhydrase: Carbonic anhydrase IX (CA IX) is a zinc-containing enzyme that is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment. nih.gov While sulfonamides are a major class of CA IX inhibitors, there is no specific evidence in the reviewed literature to suggest that this compound or its derivatives are significant inhibitors of this enzyme. nih.govnih.gov

alpha-Amylase and alpha-Glucosidase: The inhibition of α-amylase and α-glucosidase is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. rsc.org These enzymes are responsible for the breakdown of complex carbohydrates into absorbable glucose. rsc.org While various chemical compounds have been investigated as inhibitors of these enzymes, the current body of scientific literature does not provide specific data on the inhibitory activity of this compound derivatives against α-amylase or α-glucosidase. rsc.orgclockss.org

Cellular Effects in Research Models (Excluding Human Cells for Clinical Implications)

In vitro studies using various cancer cell lines have been instrumental in elucidating the cellular effects of acridine derivatives, including their impact on cell proliferation, survival, and resistance to treatment.

Derivatives of the acridine scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines.

A-549, MCF-7, K562, HepG-2, HeLa, and HCT-116: Substituted 9-anilinoacridines and other acridine derivatives have shown cytotoxic effects against lung (A-549), breast (MCF-7), leukemia (K562), liver (HepG-2), cervical (HeLa), and colon (HCT-116) cancer cell lines. dokumen.pubresearchgate.netgrafiati.comresearchgate.net For example, certain N-(9-acrydinil) amino acid derivatives were found to be particularly effective against the A549 cell line, with IC50 values around 6 µM. researchgate.netmdpi.com In another study, a spiro-acridine derivative demonstrated significant cytotoxicity in the HCT-116 colorectal cancer cell line with an IC50 of 10.35 ± 1.66 µM. ualberta.ca Furthermore, some acridine derivatives have shown potent activity against K562 and HepG-2 cells. dokumen.pub

Below is a table summarizing the antiproliferative activity of selected acridine derivatives in various cancer cell lines.

| Cell Line | Derivative Type | IC50 (µM) |

| A-549 (Lung Carcinoma) | N-(9-acrydinil) amino acid derivative | ~ 6 |

| HCT-116 (Colorectal Carcinoma) | Spiro-acridine derivative | 10.35 ± 1.66 |

| K562 (Leukemia) | 9-aminoacridine derivative | Data available, specific values vary |

| HepG-2 (Hepatocellular Carcinoma) | 9-aminoacridine derivative | Data available, specific values vary |

| MCF-7 (Breast Adenocarcinoma) | Thiazole-based acridine derivative | 2.5 - 15 |

Note: The IC50 values are for specific derivatives and not for the parent compound this compound.